Benzyl carbazate
Overview
Description
Benzyl carbazate, also known as (benzyloxy)carbohydrazide, is an organic compound with the molecular formula C8H10N2O2. It is a white to pale yellow crystalline powder or flakes. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of benzyloxycarbonyl hydrazides of carboxylic acids, including N-protected amino acids .
Scientific Research Applications
Benzyl carbazate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Benzyl carbazate is primarily used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . Therefore, its primary targets are these carboxylic acids and amino acids.
Mode of Action
This compound interacts with its targets (carboxylic acids and amino acids) through a condensation reaction . This interaction results in the formation of benzyloxycarbonyl hydrazides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of carbazoles, indolocarbazoles, benzocarbazoles, and carbolines . These compounds are fundamental backbones of organic chemistry due to their omnipresence in natural products, alkaloids, terpenes, marketed drugs, medicinally active compounds, and organic materials .
Pharmacokinetics
It’s known that this compound has a molecular weight of 16618 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of this compound’s action is the formation of benzyloxycarbonyl hydrazides . These hydrazides can be converted to azides for coupling with a further amino acid residue by the azide method . This is particularly useful in peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the condensation reaction of this compound with carboxylic acids and amino acids is performed at a controlled temperature of 20±2℃ . Additionally, the compound should be stored in a cool place, sealed in dry, and well-ventilated conditions . It’s also important to avoid dust formation and breathing vapors, mist, or gas .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of hydrazone ligands, which are derived by the condensation of Benzyl carbazate with different derivatives of salicylaldehyde
Cellular Effects
Its derivatives have shown potential bioactive properties, suggesting that this compound may influence cell function
Molecular Mechanism
It is known to participate in the formation of hydrazone ligands , which can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be involved in the synthesis of hydrazone ligands , suggesting that it may have long-term effects on cellular function
Metabolic Pathways
It is known to participate in the synthesis of hydrazone ligands , which may interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl carbazate can be synthesized through the reaction of benzyl chloroformate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure efficient production .
Types of Reactions:
Condensation Reactions: this compound undergoes condensation reactions with carbonyl compounds to form Schiff bases.
Hydrogenolysis: The benzyl group in this compound can be removed through hydrogenolysis, resulting in the formation of hydrazides.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include ketones and aldehydes. The reactions are often catalyzed by acids or bases and carried out at room temperature or slightly elevated temperatures.
Hydrogenolysis: Hydrogen gas and a palladium catalyst are commonly used for the hydrogenolysis of this compound.
Major Products:
Schiff Bases: Formed through condensation reactions with carbonyl compounds.
Hydrazides: Formed through hydrogenolysis of the benzyl group.
Comparison with Similar Compounds
Methyl Carbazate: Similar to benzyl carbazate but with a methyl group instead of a benzyl group.
Ethyl Carbazate: Similar to this compound but with an ethyl group instead of a benzyl group.
Phenyl Carbazate: Similar to this compound but with a phenyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its benzyl group, which provides distinct reactivity and properties compared to its methyl, ethyl, and phenyl counterparts. The benzyl group can be selectively removed through hydrogenolysis, allowing for the synthesis of various hydrazide derivatives .
Properties
IUPAC Name |
benzyl N-aminocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBZLMIGSAPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047447 | |
Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5331-43-1 | |
Record name | Phenylmethyl hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5331-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl carbazate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL CARBAZATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GM2H55TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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